molecular formula C13H18N4O3 B538998 Pentoxifylline CAS No. 6493-05-6

Pentoxifylline

Numéro de catalogue: B538998
Numéro CAS: 6493-05-6
Poids moléculaire: 278.31 g/mol
Clé InChI: BYPFEZZEUUWMEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Pentoxifylline, a synthetic dimethylxanthine derivative, primarily targets the rheological properties of blood . It modulates these properties by interacting with phosphodiesterase and tumor necrosis factor α (TNF-α) . These targets play a crucial role in blood flow and inflammation, respectively .

Mode of Action

This compound acts by lowering blood viscosity and improving erythrocyte flexibility . It increases blood flow to the affected microcirculation . This is achieved by decreasing blood viscosity, increasing erythrocyte and leukocyte deformability, and decreasing neutrophil adhesion and activation . Furthermore, it inhibits the production of TNF-α, which is associated with inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits phosphodiesterase, leading to an increase in intracellular levels of cyclic AMP . This results in decreased plasma fibrinogen levels and inhibition of platelet aggregation . Additionally, it has been shown to enhance antioxidative capability and promote mitochondrial biogenesis by increasing nuclear factor erythroid 2-related factor 2 (Nrf2) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) through the cAMP-CREB pathway .

Pharmacokinetics

This compound exhibits a bioavailability of 10–30% . It is metabolized in the liver and via erythrocytes . The elimination half-life of this compound is between 0.4–0.8 hours, while its primary metabolites have elimination half-lives of between 0.96 and 1.61 hours . Approximately 95% of the drug is excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action include improved cognitive deficits, reduced oxidative damage, ameliorated abnormal mitochondrial ultrastructure, increased mitochondrial content and Nrf2 activation, and upregulated antioxidant and mitochondrial biogenesis gene expression . It also inhibits DNA binding of NFκB and AP-1 transcription factors, decreases production of TNFα and VEGF, and upregulates release of IL-1β and IL-6 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tissue injury can cause the release of proinflammatory cytokines, which are involved in many aspects of inflammation . This compound can suppress the production of these factors and presumably prevent certain diseases . The specific mechanisms and details of the effects of this compound on host metabolism and energy homeostasis remain to be elucidated .

Analyse Biochimique

Biochemical Properties

Pentoxifylline is a nonspecific phosphodiesterase (PDE) inhibitor . It changes the conformation of red blood cells, improves microcirculatory blood flow, and enhances tissue oxygenation . It also exhibits anti-inflammatory properties by decreasing the synthesis of tumor necrosis factor-alpha (TNF-alpha), a proinflammatory cytokine .

Cellular Effects

This compound has been shown to have various effects on different types of cells. It has been suggested to have an inhibitory effect on the angiogenesis process . It also modulates immune system responses via its effects on neutrophil degranulation, T and B lymphocyte activation, natural killer cell activity, endothelial leukocyte adhesion, and leukocyte deformability .

Molecular Mechanism

This compound acts by lowering blood viscosity and improving erythrocyte flexibility . These effects may be due to inhibition of phosphodiesterase and an increase in intracellular levels of cyclic AMP, decreased plasma fibrinogen levels, and the inhibition of platelet aggregation .

Temporal Effects in Laboratory Settings

This compound has been shown to increase cerebral blood flow in patients with cerebrovascular disease. Regional cerebral blood flow was measured before (baseline) and 2, 4, and 6 hours after this compound administration .

Dosage Effects in Animal Models

Based on in vitro studies, the decrease of cytokine expression is dose-dependent. The beneficial effects of this compound have been shown in numerous animal studies using models of ischemia-reperfusion and septic shock .

Metabolic Pathways

This compound is extensively metabolized by the liver, resulting in a reduction of the therapeutic levels within a short duration of time .

Transport and Distribution

This compound is almost completely absorbed but has low bioavailability of 20-30% due to extensive first-pass metabolism . It is approximately 45% bound to erythrocyte membranes .

Analyse Des Réactions Chimiques

Types de réactions

La pentoxifylline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants pour l'oxydation et les agents réducteurs pour la réduction . Les conditions impliquent généralement des températures contrôlées et des niveaux de pH spécifiques pour assurer que la réaction souhaitée se produise .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui conservent les propriétés hémorhéologiques du composé parent .

Applications de recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en modulant les propriétés rhéologiques du sang. Elle réduit la viscosité du sang, augmente la flexibilité des érythrocytes et diminue l'adhésion des neutrophiles . Ces effets sont principalement dus à l'inhibition de la phosphodiestérase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique .

Propriétés

IUPAC Name

3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFEZZEUUWMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023437
Record name 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentoxifylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.17e+00 g/L
Record name Pentoxifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentoxifylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Patients with peripheral arterial disease (PAD) may suffer from intermittent claudication, exertional leg pain that resolves upon rest, which is underscored by a complex etiology including vascular dysfunction (reduced limb perfusion, angiogenesis, and microcirculatory flow), systemic inflammation, and skeletal muscle dysfunction. Pentoxifylline (PTX), (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione) or 1-(5-oxohexyl)-3,7-­dimethylxanthine, is a methyl-xanthine derivative that acts to lower blood viscosity by increasing erythrocyte flexibility, reducing plasma fibrinogen, inhibiting neutrophil activation, and suppressing erythrocyte/platelet aggregation; it also has antioxidant and anti-inflammatory effects. Although the precise mechanism of action has yet to be elucidated, numerous studies have suggested several effects of PTX. The classical interpretation of PTX's broad effects is due to its ability to act, _in vitro_, as a non-specific cyclic-3',5'-phosphodiesterase (PDE) inhibitor at millimolar concentrations; specifically, it has been proposed that inhibition of PDE type III and IV isozymes leads to elevated cyclic adenosine monophosphate (cAMP) levels, which mediate diverse downstream effects. This view has been challenged, specifically by observing those plasma concentrations of PTX in routine clinical use are typically only around 1μM, far lower than those used to inhibit PDEs _in vitro_. Instead, several studies have suggested that PTX can modulate adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR). Whether PTX acts directly as an A2AR agonist is unclear, although it can clearly increase the response of A2AR to adenosine. A2AR activation activates adenylyl cyclase, which increases intracellular cAMP levels; this observation may explain PTX's ability to increase intracellular cAMP in a PDE-independent fashion. Elevated cAMP levels have numerous downstream effects. cAMP-mediated activation of protein kinase A (PKA) suppresses nuclear translocation of NF-κB, which suppresses transcription of pro-inflammatory cytokines such as tumour necrosis factor (TNF-α), interleukin-1 (IL-1), and IL-6 as well as TNF-induced molecules such as adhesion molecules (ICAM1 and VCAM1) and the C-reactive protein (CRP). PTX has also been shown to prevent the downstream phosphorylation of p38 MAPK and ERK, which are responsible for assembling the NADPH oxidase involved in the neutrophil oxidative burst. This effect is due to a PKA-independent decrease in Akt phosphorylation and a PKA-dependent decrease in phosphorylation of p38 MAPK and ERK. This transcriptional regulation at least partially explains the anti-inflammatory and anti-oxidative properties of PTX. Also, activated PKA can activate the cAMP response element-binding protein (CREB), which itself blocks SMAD-driven gene transcription, effectively disrupting transforming growth factor (TGF-β1) signalling. This results in lower levels of fibrinogenic molecules such as collagens, fibronectin, connective tissue growth factor, and alpha-smooth muscle actin. Hence, disruption of TGF-β1 signalling may explain the anti-fibrotic effects of PTX, including at least some of the decrease in blood viscosity. The picture is complicated by the observation that PTX metabolites M1, M4, and M5 have been shown to inhibit C5 Des Arg- and formyl-methionylleucylphenylalanine-induced superoxide production in neutrophils and M1 and M5 significantly contribute to PTX's observed hemorheological effects. Overall, PTX administration is associated with decreased pro-inflammatory molecules, an increase in anti-inflammatory molecules such as IL-10, and decreased production of fibrinogenic and cellular adhesion molecules., EHT 0202 was discovered to play a role in protecting neurons in pharmacological models of neuronal cell death. ExonHit identified RNA isoforms produced by alterations of splicing specifically taking place in neurodegenerative disease models. These isoforms were identified using DATAS(TM), ExonHit's proprietary gene profiling technology. DATAS(TM), stands for Differential Analysis of Transcripts with Alternative Splicing.
Record name Pentoxifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EHT 0202
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

6493-05-6
Record name Pentoxifylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6493-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentoxifylline [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentoxifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pentoxifylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentoxifylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOXIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6QCT3TSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentoxifylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105 °C
Record name Pentoxifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentoxifylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentoxifylline
Reactant of Route 2
Reactant of Route 2
Pentoxifylline
Reactant of Route 3
Reactant of Route 3
Pentoxifylline
Reactant of Route 4
Pentoxifylline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pentoxifylline
Reactant of Route 6
Reactant of Route 6
Pentoxifylline
Customer
Q & A

Q1: What is the primary mechanism of action of pentoxifylline?

A1: this compound is a non-specific phosphodiesterase inhibitor []. It primarily acts by inhibiting phosphodiesterase, an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to a cascade of downstream effects, including the inhibition of inflammatory cytokine production and enhancement of erythrocyte deformability.

Q2: How does this compound impact inflammatory processes?

A2: this compound exhibits anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) [, , , , , ], interleukin-1β (IL-1β) [], and other pro-inflammatory cytokines [, ]. These cytokines are key mediators of inflammation, and their inhibition contributes to this compound's therapeutic effects in conditions characterized by excessive inflammation.

Q3: What is the role of this compound in modulating leukocyte function?

A3: this compound influences leukocyte function by decreasing their adherence to endothelial cells [, , ] and reducing the release of superoxide and lysozyme []. It also increases chemotaxis [], enhancing the directed migration of leukocytes to sites of inflammation. These actions contribute to its beneficial effects in conditions involving leukocyte-mediated tissue damage.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H18N4O3, and its molecular weight is 278.3 g/mol.

Q5: Are there any specific considerations for the formulation and storage of this compound?

A5: While the provided research does not delve deep into specific material compatibility and stability issues, it does highlight the importance of proper formulation and storage to maintain the drug's efficacy []. Further research is needed to fully understand these aspects.

Q6: How is this compound absorbed and metabolized in the body?

A6: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver [, ]. Its primary metabolite, 5-hydroxyhexyl metabolite, also possesses pharmacological activity [].

Q7: What is the elimination half-life of this compound?

A7: The elimination half-life of this compound is relatively short, ranging from 1 to 1.6 hours after intravenous administration []. The drug is rapidly metabolized and excreted, primarily in the urine.

Q8: What preclinical models have been used to investigate the effects of this compound?

A8: Researchers have employed a variety of animal models to study this compound's effects. These include models of septic shock [, , ], acute lung injury [], acute pancreatitis [, ], necrotizing enterocolitis [], and chronic pancreatitis []. These models provide valuable insights into the drug's potential therapeutic applications.

Q9: What clinical trials have been conducted using this compound?

A9: this compound has been evaluated in clinical trials for conditions such as severe alcoholic hepatitis [, ], idiopathic dilated cardiomyopathy [], intermittent claudication [], and chronic kidney disease [].

Q10: Are there any emerging drug delivery systems for this compound?

A10: Research has explored the use of microparticles to enhance the delivery and therapeutic efficacy of this compound []. These delivery systems aim to improve the drug's bioavailability, target it to specific tissues, and potentially reduce side effects.

Q11: What analytical techniques are commonly employed in this compound research?

A11: Researchers utilize a range of analytical methods to study this compound, including high-performance liquid chromatography (HPLC) for quantifying the drug and its metabolites [], ELISA for measuring cytokine levels [, ], and histological techniques for assessing tissue damage [, ]. These methods provide crucial data for understanding the drug's pharmacokinetics, pharmacodynamics, and therapeutic effects.

Q12: What is known about the environmental fate of this compound?

A12: Research has investigated the photochemical degradation of this compound in surface waters []. Understanding the environmental persistence and degradation pathways of pharmaceuticals is crucial for assessing their potential impact on aquatic ecosystems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.